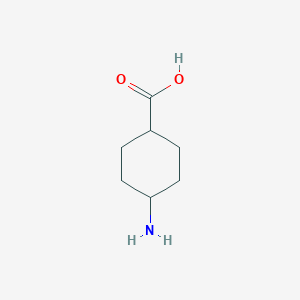

trans-4-Aminocyclohexanecarboxylic acid

Übersicht

Beschreibung

trans-4-Aminocyclohexanecarboxylic acid: is a stereoisomer of 4-aminocyclohexanecarboxylic acid, characterized by the amino group and carboxylic acid group being in a trans configuration on the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-aminocyclohexanecarboxylic acid typically involves the hydrogenation of p-nitrophenylacetic acid. This process can be carried out using a Raney nickel catalyst under alkaline conditions at temperatures ranging from 130°C to 160°C . The reaction yields a mixture of cis and trans isomers, which can be separated by recrystallization from aqueous acetone .

Industrial Production Methods: For industrial production, a one-pot method has been developed that involves reacting 4-aminobenzoic acid derivatives under basic conditions with a suitable catalyst and solvent mixture. This method achieves a trans ratio of more than 75% and uses low hydrogen pressure, making it suitable for large-scale applications .

Analyse Chemischer Reaktionen

Hydrogenation and Isomerization

trans-4-ACCA is synthesized via catalytic hydrogenation of aromatic precursors. Key methods include:

Hydrogenation of p-Aminobenzoic Acid

-

Reagents/Conditions :

-

Raney nickel or ruthenium catalysts under hydrogen pressure (1–10 bar).

-

Temperatures: 85–160°C.

-

-

Outcome :

Table 1: Catalytic Hydrogenation Conditions and Isomer Ratios

| Precursor | Catalyst | Temperature (°C) | Pressure (bar) | cis:trans Ratio | Yield (%) |

|---|---|---|---|---|---|

| p-Aminobenzoic acid | Raney Nickel | 130–160 | 10 | 1:3.6 | 62 |

| p-Nitrophenylacetic acid | Ru/C | 85–95 | 5 | 1:1 | 73 |

Protection/Deprotection Reactions

The amino group undergoes protection for peptide synthesis:

Boc Protection

-

Reagents : tert-Butoxycarbonyl (Boc) anhydride or Boc-Cl.

-

Conditions : Base (e.g., triethylamine) in aprotic solvents (THF, DCM).

-

Outcome :

Deprotection

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Conditions : Room temperature to 40°C.

-

Outcome :

-

Regenerates the free amine without racemization.

-

Enzymatic Transformations

Transaminases enable stereoselective amination:

Diastereotope-Selective Amination

-

Enzyme : ω-Transaminase (e.g., from Arthrobacter sp.).

-

Conditions :

-

Continuous-flow system with ammonia donor (e.g., isopropylamine).

-

30–50°C, pH 7.5–8.5.

-

-

Outcome :

Table 2: Enzymatic vs. Chemical Amination

| Parameter | Chemical Method | Enzymatic Method |

|---|---|---|

| Catalyst | Raney Nickel | ω-Transaminase |

| Temperature (°C) | 130–160 | 30–50 |

| Diastereomeric Excess | 70–80% | >95% |

| Solvent | Alkaline aqueous/organic | Phosphate buffer |

Carboxylic Acid Modifications

-

Esterification :

-

Amidation :

-

Reagents: HATU/DIPEA with amines.

-

Applications: Cyclic peptide synthesis.

-

Oxidation/Reduction

-

Oxidation :

-

Reagents: KMnO₄ or CrO₃ converts the carboxylic acid to a ketone (low yield, <50%).

-

-

Reduction :

-

Reagents: LiAlH₄ reduces the acid to cyclohexanol derivatives (70% yield).

-

Research Advancements

Recent studies highlight:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

trans-4-ACHA serves as a crucial building block in the synthesis of several active pharmaceutical ingredients. Its derivatives are particularly valued for their role in the preparation of optically active compounds, which are essential in the development of chiral drugs. For instance, trans-4-(tert-butoxycarbonyl) amino-1-cyclohexanecarboxylic acid is utilized in synthesizing Janus kinase inhibitors, which are important for treating autoimmune diseases .

2. Therapeutic Drug Intermediates

The compound is also used as an intermediate in the synthesis of dipeptides and other therapeutic agents. Notably, it has been identified as a precursor for Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which play a critical role in managing diabetes by enhancing insulin sensitivity . The ability to produce high-purity trans-4-ACHA through efficient chemical processes enhances its utility in pharmaceutical applications.

3. Anticancer Agents

Research indicates that trans-4-ACHA derivatives can be effective substituents for established anticancer drugs like daunorubicin and doxorubicin. These derivatives exhibit enhanced efficacy due to their structural compatibility with these drugs, potentially improving their therapeutic profiles .

Agricultural Applications

1. Agricultural Chemicals

Beyond pharmaceuticals, trans-4-ACHA is also explored as a raw material for agricultural chemicals. Its derivatives may contribute to the development of new agrochemicals that enhance crop yield and resistance to pests and diseases .

Case Studies

Wirkmechanismus

The mechanism of action of trans-4-aminocyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a lysine analogue, it can bind to plasminogen, influencing the fibrinolytic system . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

cis-4-Aminocyclohexanecarboxylic acid: The cis isomer has different spatial arrangement of the amino and carboxylic groups, leading to different chemical and biological properties.

4-Aminobenzoic acid: A precursor in the synthesis of trans-4-aminocyclohexanecarboxylic acid.

Uniqueness: this compound is unique due to its trans configuration, which imparts distinct stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of specific pharmacologically active molecules and in research applications where stereochemistry plays a crucial role.

Biologische Aktivität

Trans-4-Aminocyclohexanecarboxylic acid (trans-4-ACHA), a cyclic amino acid, has garnered attention in pharmaceutical research due to its potential biological activity and utility as a synthetic intermediate. This article explores the compound's biological properties, its role in medicinal chemistry, and relevant case studies that highlight its applications.

Chemical Structure and Properties

Trans-4-ACHA is characterized by a cyclohexane ring with an amino group and a carboxylic acid group at the 4-position. Its structural formula can be represented as follows:

This compound exists in two stereoisomeric forms: the trans and cis isomers, with the trans form being more biologically active.

Trans-4-ACHA acts primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, trans-4-ACHA enhances insulin secretion and reduces blood glucose levels, making it a candidate for diabetes treatment .

Pharmacological Applications

- Diabetes Management : Trans-4-ACHA derivatives have been investigated for their potential in treating type 2 diabetes. Studies demonstrate that these compounds can significantly lower blood glucose levels in diabetic models .

- Synthesis of Therapeutics : It serves as an intermediate in synthesizing various pharmacologically active compounds, including Janus kinase inhibitors and other anti-diabetic agents .

Study 1: DPP-IV Inhibition

In a controlled study, trans-4-ACHA was administered to diabetic rats to evaluate its efficacy as a DPP-IV inhibitor. Results indicated a significant reduction in blood glucose levels compared to control groups, suggesting its potential as a therapeutic agent for managing diabetes .

Study 2: Synthesis of Peptide Derivatives

Research demonstrated the incorporation of trans-4-ACHA into peptide sequences containing L-phenylalanine and L-cysteine. These peptides exhibited enhanced biological activity, indicating that trans-4-ACHA can modify the pharmacokinetic properties of peptide drugs .

Comparative Analysis of Isomers

The biological activity of trans-4-ACHA is notably higher than that of its cis counterpart. The following table summarizes key differences between the two isomers:

| Property | This compound | Cis-4-Aminocyclohexanecarboxylic Acid |

|---|---|---|

| DPP-IV Inhibition | High | Low |

| Stability | More stable under physiological conditions | Less stable |

| Synthetic Utility | Widely used as an intermediate | Limited applications |

Research Findings

Recent studies have focused on improving the synthesis methods for trans-4-ACHA to enhance yield and purity. Techniques such as catalytic reduction from p-aminobenzoic acid have been optimized to achieve high ratios of the trans isomer (>75%) . Additionally, advancements in chromatography have allowed for better separation and characterization of this compound.

Eigenschaften

IUPAC Name |

4-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNGLYHKYPNTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901273 | |

| Record name | NoName_367 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1776-53-0, 3685-23-2, 3685-25-4 | |

| Record name | 4-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-Aminocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3685-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3685-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, 4-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-Aminocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ACCA?

A1: The molecular formula of ACCA is C7H13NO2, and its molecular weight is 143.18 g/mol.

Q2: How do the cis and trans isomers of ACCA differ structurally?

A2: The cis and trans isomers of ACCA differ in the spatial orientation of the amino and carboxylic acid groups relative to the cyclohexane ring. In the cis isomer, both groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.

Q3: How can the cis and trans isomers of ACCA be separated?

A: The cis and trans isomers of ACCA can be separated by fractional recrystallization. []

Q4: What is the hydrogen bonding pattern observed in cis-4-aminocyclohexanecarboxylate hemihydrate?

A: In cis-4-aminocyclohexanecarboxylate hemihydrate, the ACCA exists as a zwitterion. The crystal structure reveals a sandwich structure formed by two amino acid units linked by head-to-tail hydrogen bonds. These motifs are further connected by N+-H...O-C-O- hydrogen bonds forming helicoidal chains along the c-axis. Water molecules participate in O-H...O hydrogen bonding with these chains. []

Q5: What is the primary mechanism of action of ACCA in biological systems?

A: ACCA primarily acts as a conformationally constrained substitute for amino acids, influencing the structure and activity of peptides and proteins. [, ]

Q6: How does the incorporation of ACCA affect the activity of Dynorphin A analogues?

A: Incorporating cis- or trans-ACCA into Dynorphin A-(1-13)-NH2 at the Gly2-Gly3 position results in analogues with modest affinity for kappa opioid receptors and modest kappa-receptor selectivity. [, ]

Q7: Can ACCA be used to develop selective protein kinase inhibitors?

A: Yes. ACCA analogues of a peptide inhibitor targeting myosin light chain kinase (MLCK) retained affinity and selectivity for MLCK over other kinases, demonstrating the potential for ACCA in developing selective kinase inhibitors. []

Q8: Does ACCA exhibit antistaphylococcal activity?

A: While ACCA itself has not been directly reported to have antistaphylococcal activity, certain derivatives, such as cis- and trans-guanidinocyclohexanecarboxylic acid, show promising activity against Staphylococcus aureus infections in mice. []

Q9: How does the stereochemistry of ACCA (cis vs. trans) influence its biological activity?

A: The stereochemistry of ACCA plays a crucial role in its biological activity. For example, in Dynorphin A analogues, both cis- and trans-ACCA impart kappa opioid receptor selectivity, but the cis isomer demonstrates weaker opioid activity compared to the trans isomer. [, ] Similarly, in deltorphin C analogues, the cis-3-ACCA isomers exhibit greater δ-opioid receptor affinity and selectivity compared to the trans isomers. []

Q10: How does the position of ACCA incorporation within a peptide sequence affect its activity?

A: The position of ACCA within a peptide sequence is crucial for its activity. For example, in deltorphin C analogues, placing ACCA at position 2 within the "message" sequence is tolerated, while other positions may disrupt the peptide's interaction with the receptor. []

Q11: What analytical techniques are used to characterize and quantify ACCA?

A: Common techniques for characterizing ACCA include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a sensitive method for quantifying ACCA in biological samples. []

Q12: What are some promising areas for future research on ACCA?

A12: Future research on ACCA could explore:

- Exploring the potential of ACCA as a building block for novel self-assembling peptide nanotubes. [] This could lead to applications in drug delivery and nanotechnology.

- Developing efficient and environmentally friendly synthesis routes for ACCA and its derivatives. [] This is crucial for its large-scale production and applications.

- Investigating the immunogenicity and potential immune responses elicited by ACCA and its derivatives. This is particularly relevant for its applications in peptide-based therapeutics. []

- Evaluating the biocompatibility and biodegradability of ACCA and its derivatives to determine their suitability for biomedical applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.